1-(3-(Dibutylamino)propyl)-3-phenyl-2-thiourea
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Overview
Description
1-(3-(Dibutylamino)propyl)-3-phenyl-2-thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Dibutylamino)propyl)-3-phenyl-2-thiourea typically involves the reaction of 3-(dibutylamino)propylamine with phenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
3-(Dibutylamino)propylamine+Phenyl isothiocyanate→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Dibutylamino)propyl)-3-phenyl-2-thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form corresponding sulfonyl derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines and other reduced products.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
1-(3-(Dibutylamino)propyl)-3-phenyl-2-thiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-(Dibutylamino)propyl)-3-phenyl-2-thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound may also interact with cellular proteins and enzymes, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Dibutylamino)propylamine
- Phenyl isothiocyanate
- Thiourea derivatives
Uniqueness
1-(3-(Dibutylamino)propyl)-3-phenyl-2-thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to other thiourea derivatives, it may exhibit enhanced reactivity and selectivity in certain reactions, making it valuable for specific applications in research and industry.
Properties
CAS No. |
92263-28-0 |
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Molecular Formula |
C18H31N3S |
Molecular Weight |
321.5 g/mol |
IUPAC Name |
1-[3-(dibutylamino)propyl]-3-phenylthiourea |
InChI |
InChI=1S/C18H31N3S/c1-3-5-14-21(15-6-4-2)16-10-13-19-18(22)20-17-11-8-7-9-12-17/h7-9,11-12H,3-6,10,13-16H2,1-2H3,(H2,19,20,22) |
InChI Key |
IYINLXVXEWSLLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CCCNC(=S)NC1=CC=CC=C1 |
Origin of Product |
United States |
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